Rotenone (Barbasco)

Descripción general

Descripción

Se encuentra en las semillas y tallos de varias plantas, como la enredadera de jícama, y en las raíces de varios miembros de la familia Fabaceae, incluyendo los géneros Lonchocarpus, Millettia, Tephrosia y Derris . La rotenona ha sido utilizada durante siglos por los pueblos indígenas para envenenar peces y controlar plagas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La rotenona se puede sintetizar a través de varias rutas químicas. Un método común implica la extracción de rotenona de las raíces de Derris elliptica utilizando solventes orgánicos como etanol o acetona. El compuesto extraído se purifica luego mediante cristalización .

Métodos de Producción Industrial: La producción industrial de rotenona típicamente implica la extracción a gran escala de fuentes vegetales. Las raíces de Derris elliptica o Lonchocarpus utilis se cosechan, se secan y se muelen en polvo. El polvo se somete luego a extracción con solvente, seguido de procesos de purificación para obtener rotenona de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La rotenona experimenta varios tipos de reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y Condiciones Comunes:

Oxidación: La rotenona se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: La reducción de la rotenona se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Principales Productos: Los principales productos formados a partir de estas reacciones incluyen varios derivados de la rotenona, como compuestos hidroxilados o alquilados .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La rotenona ejerce sus efectos principalmente inhibiendo el complejo I de la cadena respiratoria mitocondrial. Esta inhibición bloquea la transferencia de electrones desde los centros de hierro-azufre en el complejo I a la ubiquinona, lo que lleva a una detención de la fosforilación oxidativa y una reducción en la síntesis de ATP . El déficit energético resultante y el aumento de la producción de especies reactivas de oxígeno contribuyen al daño celular y la apoptosis .

Comparación Con Compuestos Similares

La rotenona es parte de un grupo de compuestos conocidos como rotenoides, que comparten estructuras químicas y actividades biológicas similares. Algunos compuestos similares incluyen:

Tephrosina: Un rotenoide que se encuentra en las especies de Tephrosia, utilizado por sus propiedades insecticidas.

Ácido Tubáico: Un compuesto con actividad pesticida similar, pero con características químicas distintas.

La rotenona es única entre estos compuestos debido a su amplio uso histórico y su acción inhibitoria específica sobre el complejo I mitocondrial, lo que la convierte en una herramienta valiosa tanto en la investigación científica como en las aplicaciones prácticas .

Actividad Biológica

Rotenone, a natural isoflavonoid compound derived from the roots of several tropical plants, notably the Lonchocarpus species (commonly known as barbasco), has garnered significant attention for its biological activities, particularly in ecological management and biomedical research. This article explores its mechanisms of action, toxicity, and applications, supported by case studies and relevant research findings.

Rotenone is a colorless, odorless crystalline compound that disrupts cellular respiration by inhibiting mitochondrial complex I in the electron transport chain. This inhibition prevents the transfer of electrons to ubiquinone, leading to a backup of electrons and the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA .

The mechanism can be summarized as follows:

- Inhibition of Electron Transport Chain : Rotenone binds to complex I, blocking electron transfer.

- Production of Reactive Oxygen Species : This blockage leads to increased ROS production, contributing to cellular stress and damage.

- Neurotoxicity : Research indicates that rotenone exposure can lead to dopaminergic neuron death, similar to mechanisms observed in Parkinson's disease .

Toxicity and Environmental Impact

Rotenone is particularly toxic to fish and aquatic invertebrates due to their gilled respiration system. Fish can absorb lethal doses through their gills at concentrations as low as 0.1 ppm . In contrast, terrestrial animals exhibit much lower sensitivity. The environmental impact is significant but often temporary; ecosystems typically recover within one to two years post-application .

Toxicity Profile

| Organism Type | Sensitivity Level | Notes |

|---|---|---|

| Fish | Highly sensitive | Lethal at low concentrations (<1 ppm) |

| Aquatic Invertebrates | Moderately sensitive | Significant collateral loss possible |

| Terrestrial Animals | Low sensitivity | Minimal impact observed |

Applications in Fisheries Management

Rotenone has been utilized for over 150 years in fisheries management for various purposes:

- Eradication of Invasive Species : Effective in removing non-native fish species to restore native populations.

- Population Assessment : Used in sampling techniques that enhance species detection in complex habitats like coral reefs .

Case Studies

- Montana Fisheries Management : A study evaluated the use of rotenone in Tefault Lake for pest fish eradication. Results indicated minimal groundwater movement of rotenone, ensuring localized effects .

- Rehabilitation Projects : In Australia, rotenone was successfully applied to eliminate invasive trout species, allowing for the recovery of endangered native fish populations .

Biomedical Research Applications

Beyond ecological uses, rotenone is increasingly recognized for its role in biomedical research:

- Neurotoxicity Studies : Used to model Parkinson's disease by inducing dopaminergic neuron death in vitro .

- Cancer Research : Investigated for potential anticancer properties due to its specific action on mitochondrial function .

Research Findings

A 2018 study highlighted the developmental neurotoxic effects of rotenone on fetal brain development, suggesting long-term impacts on cognitive function . Additionally, studies indicate that low doses can induce oxidative stress and neuronal death, emphasizing its relevance in neurodegenerative research.

Propiedades

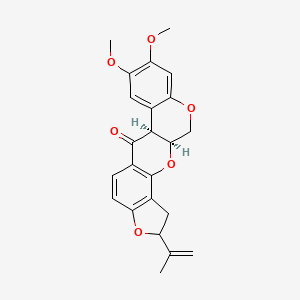

IUPAC Name |

(1S,13S)-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16,20-21H,1,8,10H2,2-4H3/t16?,20-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVIOZPCNVVQFO-XHEPWMPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C1CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.